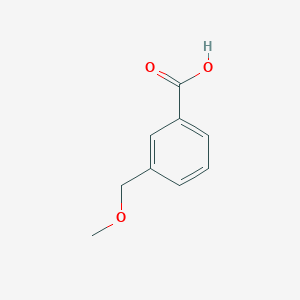

3-(methoxymethyl)benzoic Acid

Vue d'ensemble

Description

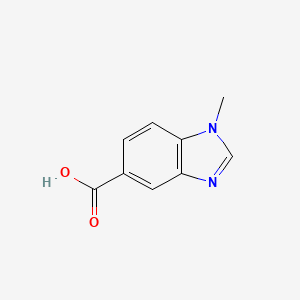

3-(methoxymethyl)benzoic acid is a chemical compound that is a derivative of benzoic acid. It is characterized by the presence of a methoxymethyl group attached to the benzene ring. This compound is of interest in various chemical syntheses and studies due to its potential applications in the development of pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of derivatives of 3-methoxy benzoic acids has been explored in several studies. For instance, the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids can be selectively deprotonated at the position para to the carboxylate group when treated with a combination of n-butyl lithium and potassium tert-butoxide (LIC-KOR) in THF at -78 degrees Celsius. This method has been successfully applied to synthesize 3,5-dimethoxy-4-methyl benzoic acid . Additionally, the synthesis of 3,5-bis(aminomethyl)benzoic acid from 3,5-dimethylbenzoic acid through a process involving bromination, azidonation, and reduction has been reported, which offers a cost-effective and commercially viable method .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester has been characterized, revealing a conjugated system between the carbonyl group and a double bond, which is reflected in the shortened C(1)-C(2) bond length . Similarly, the crystal structures of bromo-hydroxy-benzoic acid derivatives have been compared, showing two-dimensional architectures formed by C—H⋯O hydrogen bonds and other interactions .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be complex, as demonstrated by the molecular ion of o-methoxybenzoic acid, which can undergo multiple rearrangements and hydrogen/deuterium exchange between functional groups, leading to various isomers . The study of 4-bromo-3-(methoxymethoxy) benzoic acid using density functional theory (DFT) has provided insights into its chemical reactivity descriptors, such as ionization energy, hardness, and electrophilicity, which are influenced by solvation effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(methoxymethyl)benzoic acid derivatives can be inferred from related studies. For instance, the vibrational analysis and chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid have been determined, and parameters such as the molecular electrostatic potential surface, HOMO-LUMO band gap, dipole moment, polarizability, and hyperpolarizability have been computed to understand the molecule's properties better, including its potential for non-linear optical applications . The influence of solvents on the reactivity parameters of such compounds has also been studied, indicating that solvation can significantly alter the values of reactivity descriptors .

Applications De Recherche Scientifique

Photoluminescence Enhancement in Lanthanide Coordination Compounds

Research by Sivakumar et al. (2010) explored the use of 3-(methoxymethyl)benzoic acid derivatives in enhancing the photoluminescence of lanthanide coordination compounds. They found that incorporating an electron-releasing substituent, such as -OMe (methoxy), into the benzoic acid increases the electron density of the ligand, thereby improving the photoluminescence of Tb(3+) complexes. This suggests potential applications in developing luminescent materials (Sivakumar et al., 2010).

Molecular Analysis and Reactivity Prediction

Yadav et al. (2022) conducted a detailed study of 4-bromo-3-(methoxymethoxy) benzoic acid, a closely related compound, using DFT (Density Functional Theory) calculations. Their work provides insights into the structure, vibrational properties, and chemical reactivity of this compound, which can be extrapolated to 3-(methoxymethyl)benzoic acid. This kind of analysis is crucial for predicting the reactivity and applications of such compounds in various chemical processes (Yadav et al., 2022).

Synthesis of Novel Compounds

The work by Sinha, Mandal, and Chandrasekaran (2000) highlights the potential of 3-(methoxymethyl)benzoic acid in the synthesis of new chemical entities. They demonstrated the selective para metalation of 3-methoxy benzoic acids, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid. Such methodologies could be pivotal in the development of new pharmaceuticals or specialty chemicals (Sinha, Mandal, & Chandrasekaran, 2000).

Exploration in Supramolecular Chemistry

Kohmoto et al. (2009) investigated benzoic acid derivatives possessing hydroxymethyl groups, including 3-(methoxy)benzoic acid, for their potential as supramolecular tectons in crystal engineering. Their findings contribute to a deeper understanding of the molecular features governing the crystalline architectures of these compounds, which is vital for designing materials with specific properties (Kohmoto et al., 2009).

Applications in Polymer Science

Research by Amarnath and Palaniappan (2005) on polyaniline doped with benzoic acid and its derivatives, including 3-(methoxy)benzoic acid, reveals its potential application in polymer science. Their work shows that these acids can significantly influence the properties of polyaniline, a conducting polymer, suggesting applications in electronics and material science (Amarnath & Palaniappan, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

3-(methoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBMOTGPFVLBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407071 | |

| Record name | 3-(methoxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methoxymethyl)benzoic Acid | |

CAS RN |

32194-76-6 | |

| Record name | 3-(methoxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)

acetic acid](/img/structure/B1309539.png)

![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)